

An In-depth Technical Guide to the Off-Target Effects of TM5275 Sodium

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Compound of Interest		
Compound Name:	TM5275 sodium	
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This technical guide provides a comprehensive overview of the off-target effects of **TM5275 sodium**, a potent and orally bioavailable small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1). The document synthesizes available preclinical data to detail the selectivity, mechanism of action, and broader pharmacological profile of TM5275, with a focus on effects beyond its primary therapeutic target.

Introduction to TM5275 Sodium

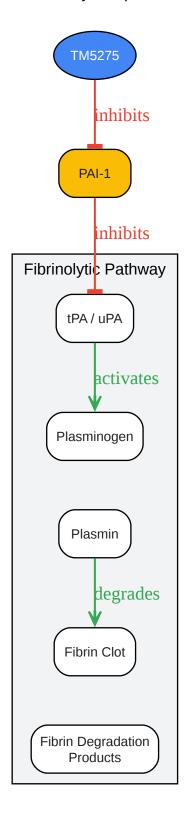
TM5275 is a small molecule inhibitor of PAI-1 with a reported IC50 of 6.95 μ M[1][2][3]. It has been investigated for its therapeutic potential as an antithrombotic agent and for its anti-fibrotic properties in various disease models[4][5]. PAI-1 is a key regulator of the fibrinolytic system, and its inhibition is a promising strategy for treating thrombotic and fibrotic diseases. Understanding the selectivity and potential off-target effects of PAI-1 inhibitors like TM5275 is critical for their development as safe and effective therapeutics.

On-Target Mechanism of Action: PAI-1 Inhibition

TM5275's primary mechanism of action is the inhibition of PAI-1, a serine protease inhibitor (serpin). PAI-1 inhibits tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), thereby preventing the conversion of plasminogen to plasmin and inhibiting fibrinolysis. Docking studies suggest that TM5275 binds to the strand 4 of the A β -sheet (s4A)



position of PAI-1. This interaction is thought to induce a substrate-like behavior in PAI-1, preventing the formation of the stable inhibitory complex with plasminogen activators.



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Caption: Mechanism of PAI-1 inhibition by TM5275.

Selectivity and Off-Target Profile

A key characteristic of TM5275 highlighted in multiple studies is its high selectivity for PAI-1.

Quantitative Data on Selectivity and Potency

Parameter	Value	Target/System	Reference
IC50	6.95 μΜ	PAI-1	
Selectivity	Up to 100 μM	No interference with other serpin/serine protease systems (e.g., α1- antitrypsin/trypsin, α2- antiplasmin/plasmin)	
In Vitro Anti- proliferative IC50	67 μΜ	ES-2 ovarian cancer cells	
92.5 μM	JHOC-9 ovarian cancer cells		
>100 µM	JHOC-5, SKOV3, JHOC-7, JHOC-8 ovarian cancer cells	-	

Preclinical studies have shown that TM5275 does not interfere with other serpin/serine protease systems, including $\alpha 1$ -antitrypsin/trypsin and $\alpha 2$ -antiplasmin/plasmin, at concentrations up to 100 μ M. This high degree of selectivity suggests a low potential for off-target effects related to the broader family of serine protease inhibitors. Furthermore, TM5275 does not affect platelet activity, activated partial thromboplastin time, or prothrombin time, indicating a lack of interference with the coagulation cascade.

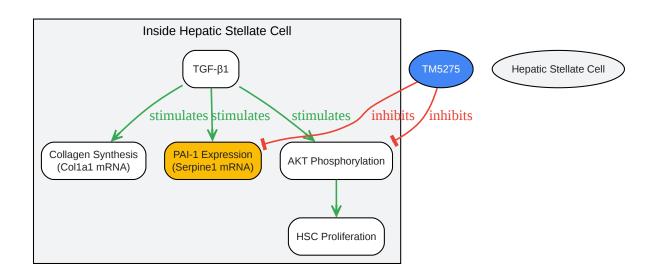
Downstream Signaling Effects of PAI-1 Inhibition

While TM5275 is highly selective for PAI-1, its inhibition of this central regulator leads to several downstream effects on cellular signaling pathways, particularly in the context of fibrosis.



Attenuation of TGF-β1 Signaling in Hepatic Stellate Cells

In models of liver fibrosis, TM5275 has been shown to attenuate the pro-fibrotic effects of Transforming Growth Factor- β 1 (TGF- β 1) on hepatic stellate cells (HSCs). TGF- β 1 is a potent inducer of PAI-1 expression. TM5275 was found to suppress TGF- β 1-stimulated proliferation and fibrogenic activity of HSCs by inhibiting AKT phosphorylation.



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Caption: TM5275's effect on TGF-β1 signaling in HSCs.

Induction of Apoptosis in Cancer Cells

In some cancer cell lines with high PAI-1 expression, TM5275 has been shown to induce apoptosis. This effect is believed to be a downstream consequence of PAI-1 inhibition. PAI-1 can protect tumor cells from apoptosis, and its inhibition may restore apoptotic pathways. For instance, in ovarian cancer cells, TM5275 was found to induce G2/M cell cycle arrest and promote apoptosis. Studies in other cancer cell lines suggest that PAI-1 inhibitors can induce intrinsic apoptosis, as evidenced by increased caspase 3/7 activity.

Pharmacokinetics and In Vivo Efficacy



Pharmacokinetic studies in rodents have shown that TM5275 has a favorable profile with oral bioavailability.

Pharmacokinetic and In Vivo Efficacy Data

Parameter	Value	Species/Model	Reference
Plasma Concentration	17.5 ± 5.2 μM	Rat (after 10 mg/kg oral dose)	
Antithrombotic Efficacy	Significant reduction in blood clot weight at 10 and 50 mg/kg (oral)	Rat thrombosis model	
50 mg/kg TM5275 equivalent to 500 mg/kg ticlopidine	Rat thrombosis model		-
Anti-fibrotic Efficacy	Marked amelioration of hepatic fibrosis	Rat models of metabolic syndrome	_
Anti-tumor Efficacy	Increased tumor cell apoptosis and disruptive effect on tumor vasculature	Mouse xenograft models (HT1080 and HCT116)	-

Experimental Protocols In Vitro PAI-1 Inhibition Assay

The inhibitory activity of TM5275 on PAI-1 is typically determined using a chromogenic substrate assay. Recombinant human PAI-1 is incubated with the test compound for a specific period. Subsequently, a fixed amount of a PAI-1 target protease (e.g., uPA or tPA) is added, followed by a chromogenic substrate for the protease. The residual protease activity is measured by monitoring the change in absorbance at a specific wavelength. The IC50 value is calculated from the dose-response curve.

Cell Viability and Proliferation Assays



Cell viability can be assessed using assays such as the MTT or WST-8 assay. Cells are seeded in 96-well plates and treated with various concentrations of TM5275 for a defined period (e.g., 72 hours). The assay reagent is then added, and the absorbance is measured to determine the number of viable cells. For proliferation assays, cell numbers can be counted at different time points after treatment.

In Vivo Thrombosis Models

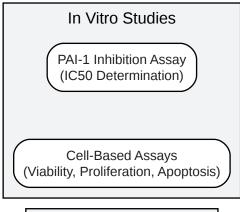
The antithrombotic effect of TM5275 can be evaluated in various rodent models.

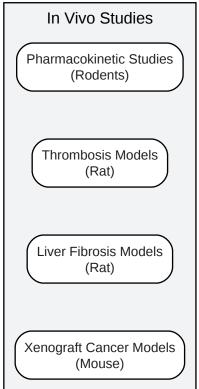
- Arteriovenous Shunt Model: An extracorporeal shunt containing a silk thread is placed between the carotid artery and jugular vein. After a set time, the shunt is removed, and the thrombus formed on the thread is weighed. TM5275 is administered orally prior to the procedure.
- Ferric Chloride-induced Carotid Artery Thrombosis Model: The carotid artery is exposed, and a filter paper soaked in ferric chloride is applied to the artery to induce thrombosis. The time to occlusion is measured.

In Vivo Liver Fibrosis Models

- Choline-Deficient L-Amino-Acid-Defined (CDAA) Diet Model: Rats are fed a CDAA diet for several weeks to induce steatohepatitis and fibrosis. TM5275 is administered orally during the study period. Liver tissue is then collected for histological analysis (e.g., Sirius Red staining for collagen) and gene expression analysis.
- Porcine Serum-induced Fibrosis in Diabetic Rats: Diabetic rats (e.g., Otsuka Long-Evans Tokushima Fatty rats) receive intraperitoneal injections of porcine serum to induce liver fibrosis. TM5275 is administered orally, and its effects on fibrosis are assessed.







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Caption: General experimental workflow for TM5275 evaluation.

Safety and Toxicity Profile

Preclinical studies in rodents and non-human primates (cynomolgus monkeys) have indicated that TM5275 has a favorable safety profile with low toxicity. No obvious toxicity has been reported in the liver, kidney, hematopoietic system, central nervous system, or cardiovascular system. Importantly, TM5275 does not appear to have detrimental effects on hemostatic



function, which is a common adverse effect of many antithrombotic agents. Specifically, it does not prolong bleeding time in mice or monkeys.

Conclusion

Based on the available preclinical data, **TM5275 sodium** is a highly selective inhibitor of PAI-1 with a low propensity for direct off-target effects on other serine protease systems or the coagulation cascade. Its pharmacological actions appear to be primarily driven by the downstream consequences of PAI-1 inhibition, such as modulation of the fibrinolytic system, attenuation of pro-fibrotic signaling pathways like TGF-β1/AKT, and induction of apoptosis in PAI-1-dependent cancer cells. The favorable safety profile observed in animal models further supports its high degree of selectivity. For drug development professionals, TM5275 represents a promising therapeutic candidate where the on-target biology of PAI-1 is the principal driver of both efficacy and the broader pharmacological profile. Continued investigation in clinical settings will be necessary to fully elucidate its effects in humans.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. TM5275 sodium | PAI-1抑制剂 | MCE [medchemexpress.cn]
- 4. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice PMC [pmc.ncbi.nlm.nih.gov]
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